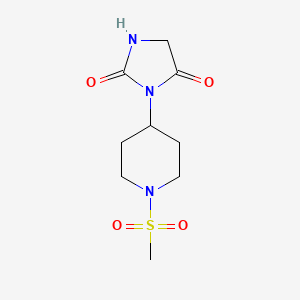

3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound with a molecular weight of 219.67 . It is a derivative of imidazolidine-2,4-dione, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidin-4-yl group attached to an imidazolidine-2,4-dione core . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .Physical And Chemical Properties Analysis

This compound is a white solid with an unremarkable aroma . It is practically insoluble in water but soluble in phosphate buffer, pH 7.1 .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Synthesis of 13,16-diazaestrone Analogs : Imidazolidine-2,4-dione, a related compound to 3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, has been used in the chemoselective N-alkylation for synthesizing 13,16-diazaestrone analogs. This synthesis pathway is noteworthy for its convenience and novel application in medicinal chemistry (Parihar & Ramana, 2003).

Biological Activity Studies

Inhibitors of Human Heart Chymase : Derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione have shown promising results as inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases. The study highlights the importance of specific molecular moieties for optimal inhibitory activity (Niwata et al., 1997).

Hypoglycemic Activity : Research on new imidazolidine-2,4-dione derivatives has revealed significant hypoglycemic activity, making these compounds potentially useful in the treatment of diabetes (Hussain et al., 2015).

Antimicrobial Activity : Certain thiazolidine-2,4-dione derivatives, closely related to the this compound, have exhibited notable antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Prakash et al., 2011).

Chemosensitizers of Staphylococcus aureus MRSA : A study on imidazolidine-4-one derivatives, including ones similar to the compound , found them effective in enhancing the efficacy of antibiotics against resistant strains of Staphylococcus aureus, including MRSA. This finding is significant for addressing antibiotic resistance (Matys et al., 2015).

Other Applications

- Catalytic Applications : The compound 3-Methyl-1-Sulfonic Acid Imidazolium Copper (II) Trichloride, which shares a structural motif with this compound, has been used in the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, demonstrating its utility in catalytic applications (Khazaei et al., 2021).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by imidazole derivatives, there may be potential for “3-(1-(Methylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” in various therapeutic areas .

Eigenschaften

IUPAC Name |

3-(1-methylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-17(15,16)11-4-2-7(3-5-11)12-8(13)6-10-9(12)14/h7H,2-6H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQYQQKHPRJACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2653587.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)

![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)

![Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2653598.png)

![2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2653604.png)